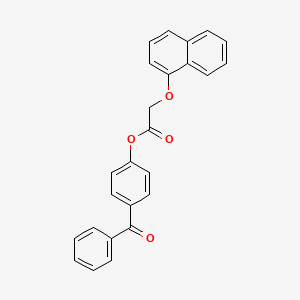

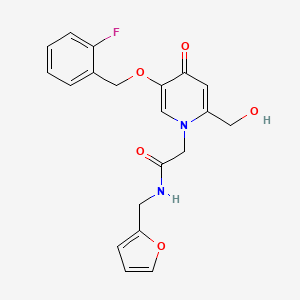

![molecular formula C17H19N3O4 B2497215 2-(1,4-二氧杂-8-氮杂螺[4.5]癸-8-基)-9-甲基-4-氧代-4H-吡啶[1,2-a]嘧啶-3-甲醛 CAS No. 862199-79-9](/img/structure/B2497215.png)

2-(1,4-二氧杂-8-氮杂螺[4.5]癸-8-基)-9-甲基-4-氧代-4H-吡啶[1,2-a]嘧啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related spirocyclic compounds involves complex chemical reactions, often employing the Mannich reaction or other multicomponent reactions for construction. For instance, a study described the preparation of similar compounds through the Mannich reaction, utilizing specific reactants like formaldehyde and pyridin-2-one in alcohol, with NMR spectroscopy confirming the structure (Sharifkanov et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been elucidated using various spectroscopic techniques, including NMR and XRD analyses. These studies reveal detailed insights into the spirocyclic frameworks and the electronic structures of the compounds, contributing to understanding their chemical behavior and potential functionalization sites (Low et al., 2007).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their versatile reactivity. For example, reactions with N- and C-nucleophiles lead to the formation of new enaminones, Schiff’s bases, and cyclization products, showcasing the compound's potential as a precursor for diverse chemical transformations (Abass et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. These properties are typically characterized using methods such as crystallography, which provides insights into the compound's solid-state structure and intermolecular interactions (Cobo et al., 2009).

科学研究应用

合成和生长调节活性: 通过Mannich反应合成的衍生物,1-(6,9-二甲基-1,4-二氧杂-8-氮杂螺[4.5]癸-8-基甲基)-1H-吡啶-2-酮,通过涉及6,9-二甲基-1,4-二氧杂-8-氮杂螺[4.5]癸烷的Mannich反应,表现出生长调节性质。使用NMR光谱学确认了结构 (Sharifkanov et al., 2001)。

碱和酰氯对区域选择性的影响: 对相关化合物,8,8-戊亚甲基-2-甲基-7,9-二氧杂-1-氮杂螺[4.5]癸-1-烯-1-氧化物进行酰化,根据反应中使用的碱和酰氯的类型,导致不同的区域选择性结果。这突显了该化合物的多功能反应性和在各种合成应用中的潜在用途 (Koszytkowska-Stawińska等,2004)。

有前途的抗结核药物候选物的结构阐明: 报告了(S)-2-(2-甲基-1,4-二氧杂-8-氮杂螺[4.5]癸-8-基)-8-硝基-6-(三氟甲基)-4H-苯并[e][1,3]噻嗪-4-酮(BTZ043)的详细结构分析。这是一种有前途的抗结核药物候选物,突显了相关化合物的潜在治疗应用 (Richter et al., 2022)。

螺环氧杂氮并咪唑的合成: 描述了2-氧杂-7-氮杂螺[3.5]壬烷及其转化为螺环氧杂烷,包括2-氧杂-6-氮杂螺[3.3]庚烷的合成。这项工作展示了创造复杂螺环结构的潜力,这可能对药物设计和化学研究的其他领域产生影响 (Gurry et al., 2015)。

双环β-内酯的有机催化对映选择性合成: 化合物(1,4-二氧杂螺[4.5]癸-7-烯-8-氧基)三甲基硅烷参与了亲核催化的醛醇内酯化反应(NCAL),导致活化的醛醇产物,并突显了其在复杂分子对映选择性合成中的实用性 (Nguyen等,2012)。

对致癌偶氮染料的去除效率: 合成了5,11,17,23-四[(1,4-二氧杂螺-[4.5]癸基)甲基]-25,26,27,28-四羟基卡利克斯[4]芳烃的Mannich碱衍生物,并显示出对致癌偶氮染料的显著吸附性能,表明潜在的环境应用 (Akceylan et al., 2009)。

作用机制

属性

IUPAC Name |

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-12-3-2-6-20-14(12)18-15(13(11-21)16(20)22)19-7-4-17(5-8-19)23-9-10-24-17/h2-3,6,11H,4-5,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTRFTHTQPVVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCC4(CC3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658942 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)phenyl]-N-(cyanomethyl)formamido}acetate](/img/structure/B2497134.png)

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/no-structure.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B2497144.png)

![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)

![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)